Product packaging for o-DANPHOS(Cat. No.:)

o-DANPHOS

Cat. No.: B1495551
M. Wt: 570.4 g/mol
InChI Key: ZJZWAHHNRARZBH-UHFFFAOYSA-L
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Description

Contextualization within Phosphine (B1218219) Ligand Chemistry

Phosphine ligands are a crucial class of compounds in coordination chemistry and homogeneous catalysis. tcichemicals.comsigmaaldrich.comalfa-chemistry.comwikipedia.org They are organophosphorus compounds that bind to metal atoms, influencing their reactivity and selectivity. alfa-chemistry.comwikipedia.org The electronic and steric properties of a phosphine ligand can be finely tuned by modifying the substituents on the phosphorus atom. tcichemicals.comlibretexts.org This tunability allows for the rational design of catalysts for specific chemical transformations. tcichemicals.com

o-DANPHOS, a water-soluble phosphine ligand, is a member of the DANPHOS family of ligands. acs.org These ligands are characterized by the presence of sulfonate groups and trifluoromethyl groups. rsc.org The "o" in this compound signifies the ortho-position of a trifluoromethyl group on one of the aryl rings. This specific substitution pattern imparts distinct electronic and steric characteristics to the ligand. rsc.org

The electronic nature of phosphine ligands is a key determinant of their catalytic activity. tcichemicals.com Electron-donating phosphines tend to increase the electron density on the metal center, which can facilitate certain catalytic steps like oxidative addition. tcichemicals.comalfa-chemistry.com Conversely, electron-deficient phosphines, like this compound, are π-acceptors, meaning they can accept electron density from the metal into their antibonding orbitals. wikipedia.orglibretexts.org This property can influence other steps in a catalytic cycle, such as reductive elimination. tcichemicals.comalfa-chemistry.com The presence of the electron-withdrawing trifluoromethyl and sulfonate groups makes this compound a relatively electron-deficient ligand. acs.orgrsc.org

Steric hindrance, or the bulkiness of a ligand, is another critical factor. tcichemicals.com The placement of the trifluoromethyl group in the ortho position in this compound creates significant steric bulk around the phosphorus atom. rsc.org This steric hindrance can influence the coordination of substrates to the metal center and the stability of the resulting complex. rsc.org

Significance in Transition Metal Catalysis

Transition metals, due to their ability to exist in various oxidation states and form complexes with a wide range of molecules, are powerful catalysts for a multitude of chemical reactions. unacademy.comyoutube.com The combination of a transition metal with a carefully chosen phosphine ligand can lead to highly efficient and selective catalytic systems. sigmaaldrich.comtcichemicals.com

This compound has demonstrated particular utility in palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net These reactions are fundamental transformations in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.comresearchgate.net Prominent examples of such reactions where this compound and related ligands have been employed include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. researchgate.netwikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide. nih.govorganic-chemistry.orgharvard.edu The efficiency of this reaction is often dependent on the nature of the phosphine ligand used. organic-chemistry.org Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals and other biologically active molecules. wikipedia.orglibretexts.org The development of effective ligands has been instrumental in expanding the scope and utility of this reaction. wikipedia.orgwikipedia.org

Research has shown that palladium catalysts derived from electron-deficient phosphines like this compound can exhibit high reactivity in certain catalytic processes. acs.org For instance, in the context of cleaving allyl-carbamate linkages, a palladium catalyst derived from this compound was found to be highly efficient. acs.org The cleavage efficiency was observed to correlate with the electronegativity of the phosphine ligands, with this compound being more effective than other DANPHOS derivatives. acs.org

Historical Development and Evolution of DANPHOS-type Ligands

The development of phosphine ligands for catalysis has a rich history, with chemists continuously seeking to design new ligands with improved properties. tcichemicals.combritannica.com The journey to this compound is part of a broader effort to create robust, efficient, and selective catalysts.

The foundation for many modern cross-coupling reactions was laid in the latter half of the 20th century. wikipedia.org The initial palladium-catalyzed carbon-nitrogen bond-forming reactions reported in the 1980s set the stage for the development of more advanced catalytic systems. wikipedia.orglibretexts.org The work of chemists like Stephen L. Buchwald and John F. Hartwig in the 1990s was pivotal in establishing the broad applicability of palladium-catalyzed amination reactions. wikipedia.org Their research highlighted the critical role of phosphine ligands in achieving high catalytic efficiency. wikipedia.org

The evolution of phosphine ligands has progressed through several "generations." wikipedia.org Early catalysts often required harsh reaction conditions and had limited substrate scope. wikipedia.org The introduction of bidentate phosphine ligands, such as BINAP and DPPF, represented a significant advancement, allowing for the coupling of a wider range of substrates, including primary amines. wikipedia.org

Subsequently, the development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," further expanded the capabilities of palladium catalysis. wikipedia.org Ligands like XPhos, SPhos, and RuPhos have become indispensable tools for challenging cross-coupling reactions. wikipedia.org

The synthesis of DANPHOS-type ligands represents a specific branch in this evolutionary tree, focusing on creating water-soluble and electronically distinct phosphines. rsc.org The introduction of sulfonate groups imparts water solubility, which can be advantageous for certain applications, such as biphasic catalysis. rsc.org The incorporation of trifluoromethyl groups was a strategic choice to modulate the electronic properties of the ligands, making them more electron-deficient. rsc.org The synthesis of this compound, with its ortho-trifluoromethyl substituent, is a testament to the ongoing refinement of ligand design to achieve specific catalytic performance. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16F3Na2O8PS2 B1495551 o-DANPHOS

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16F3Na2O8PS2

Molecular Weight

570.4 g/mol

IUPAC Name

disodium;3-[(3-sulfonatophenyl)-[2-(trifluoromethyl)phenyl]phosphanyl]benzenesulfonate;dihydrate

InChI

InChI=1S/C19H14F3O6PS2.2Na.2H2O/c20-19(21,22)17-9-1-2-10-18(17)29(13-5-3-7-15(11-13)30(23,24)25)14-6-4-8-16(12-14)31(26,27)28;;;;/h1-12H,(H,23,24,25)(H,26,27,28);;;2*1H2/q;2*+1;;/p-2

InChI Key

ZJZWAHHNRARZBH-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.[Na+].[Na+]

Origin of Product

United States

Synthesis and Structural Elucidation of O Danphos

Synthetic Methodologies for o-DANPHOS and Related DANPHOS Derivatives

The synthesis of this compound, a sulfonated and trifluoromethylated triarylphosphine, involves a multi-step process that begins with the creation of a precursor molecule, followed by a direct sulfonation reaction.

Sulfonation Routes for Trifluoromethylated Triarylphosphines

The general strategy for producing DANPHOS-type ligands, including this compound, is through the sulfonation of a neutral trifluoromethylated triarylphosphine. rsc.org The presence of trifluoromethyl groups on the aromatic rings has a significant deactivating effect, making the sulfonation process more challenging than for non-trifluoromethylated analogs like triphenylphosphine. rsc.org Standard sulfonation conditions often lead to the oxidation of the phosphine (B1218219) to phosphine oxide rather than the desired sulfonated product. rsc.org

To overcome this, a direct sulfonation method using a large excess of oleum (B3057394) (65% SO3) is employed. rsc.org The high concentration of sulfur trioxide is necessary to achieve sulfonation in the deactivated aromatic rings. rsc.org This approach allows for the introduction of sulfonate groups, which impart water solubility to the final phosphine ligand. rsc.org

Precursor Design and Preparation Strategies

The synthesis of this compound begins with the preparation of its precursor, (2-trifluoromethylphenyl)diphenylphosphine. This is achieved by reacting chlorodiphenylphosphine (B86185) with an organometallic derivative of 2-(trifluoromethyl)benzene. rsc.org This initial step creates the core triarylphosphine structure that will subsequently undergo sulfonation. The design of this precursor is crucial as the position of the trifluoromethyl group (ortho, in this case) influences the electronic properties and reactivity of the final this compound ligand. rsc.orgacs.org

The selection of precursors is a critical aspect of chemical synthesis, aiming to create molecules with specific functionalities and to control the outcome of subsequent reactions. rsc.orgnih.govuni-giessen.de In the context of this compound, the precursor design ensures the presence of the trifluoromethyl group at the ortho position, which is key to its unique electronic characteristics. rsc.org

Reaction Conditions and Optimization for this compound Synthesis

The successful synthesis of this compound requires carefully optimized reaction conditions to favor sulfonation while preventing oxidation. rsc.org A key development in this process is the use of boric acid in conjunction with oleum. rsc.org Boric acid in oleum generates a strong acid that ensures the protonation of the weakly basic phosphine, protecting it from oxidation. rsc.org Typically, 4-5 equivalents of boric acid are used. rsc.org

The progress of the reaction can be monitored using ³¹P{¹H} NMR spectroscopy by analyzing an aliquot of the reaction mixture dissolved in a D₂O and methanol (B129727) mixture. rsc.org This allows for the observation of the starting phosphine and the mono- and di-sulfonated products. rsc.org The reaction is considered complete when only the disulfonated product, this compound, is observed. rsc.org The reaction is then quenched by pouring the mixture into a deoxygenated water/ice slush. rsc.org Purification of the resulting phosphine from any oxide byproducts can be achieved through a pH-selective biphasic extraction of the tri-n-octylammonium salts into a toluene (B28343) phase. rsc.org Following this optimized procedure, this compound can be obtained in high yield (83%). rsc.org

ParameterCondition
Sulfonating Agent65% Oleum (large excess)
AdditiveBoric Acid (4-5 equivalents)
Monitoring³¹P{¹H} NMR
QuenchingDeoxygenated water/ice slush
PurificationpH-selective biphasic extraction
Yield 83%

Spectroscopic Characterization Techniques

The structural elucidation of this compound relies on modern spectroscopic methods to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Studies (e.g., ³¹P NMR)

NMR spectroscopy is a primary tool for the characterization of this compound. rsc.orgmagritek.com ³¹P NMR is particularly informative for phosphorus-containing compounds. slideshare.netresearchgate.net The ³¹P{¹H} NMR spectrum of this compound is used to monitor the progress of the sulfonation reaction. rsc.org The chemical shift in ³¹P NMR provides information about the electronic environment of the phosphorus atom. slideshare.net

For DANPHOS-type phosphines, the ³¹P-¹⁷Se coupling constants of their selenide (B1212193) derivatives are measured to assess their σ-donating ability. rsc.org A higher coupling constant indicates lower σ-donating ability. rsc.org This analysis reveals that DANPHOS-type phosphines are less σ-donating than their non-trifluoromethylated counterparts. rsc.org Among the DANPHOS series, this compound is found to be a less σ-donating ligand compared to its para and meta isomers. rsc.org

¹H NMR spectroscopy is also used to characterize the structure of this compound. The ¹H NMR spectrum of this compound in D₂O shows distinct signals for the aromatic protons, which are consistent with the proposed structure. rsc.org

¹H NMR Data for this compound (400.13 MHz, D₂O): rsc.org

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment Coupling Constant (J, Hz)
7.81 d 2H HC6{C₆H₄SO₃Na} ³JHH = 8.0
7.70-7.66 m 3H HC3{C₆H₄CF₃}, HC2{C₆H₄SO₃Na}
7.41-7.37 m 2H HC4-HC5{C₆H₄CF₃}
7.33 br t 2H HC5{C₆H₄SO₃Na} ³JHH = 7.8

Conformational Analysis and Stereochemistry

Impact of Ortho-Substituents on Ligand Conformation

The conformation of a phosphine ligand, particularly the spatial arrangement of the aryl groups around the central phosphorus atom, is a critical determinant of its steric and electronic properties. In this compound, the presence of a trifluoromethyl (-CF₃) group at the ortho position of one of the phenyl rings has a profound impact on the ligand's conformation. rsc.org

LigandSubstituent PositionRelative Catalytic Efficiency Rank acs.orgresearchgate.netKey Structural Feature
This compoundortho1 (Highest)-CF₃ group in close proximity to the P atom, causing high steric hindrance. rsc.org
DANPHOS (m-DANPHOS)meta2-CF₃ group is further from the P atom, resulting in less steric hindrance than this compound.
p-DANPHOSpara3-CF₃ group is distant from the P atom, having minimal steric impact on the coordination sphere.
TPPTS-4 (Lowest)Lacks the electron-withdrawing -CF₃ group, making it more electron-rich. acs.org

Table 2: Comparison of DANPHOS Isomers and TPPTS. acs.orgresearchgate.net Note: Catalytic efficiency here refers specifically to palladium-catalyzed cleavage of an allyl-carbamate linkage as reported in the source. acs.org

Chiral Analogues and P-Chirality Introduction

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.org In phosphine ligands, chirality can be introduced at the phosphorus atom itself. When a phosphorus atom is bonded to three different substituents and has a lone pair of electrons, it can serve as a stereogenic center, a property known as P-chirality. wikipedia.orgsioc-journal.cn

This compound, in its typical form, is achiral. However, the principles of P-chirality can be applied to design chiral analogues. researchgate.netnih.gov The development of P-chiral phosphine ligands is a significant field in chemistry, as these ligands are crucial for asymmetric catalysis, enabling the synthesis of specific enantiomers of chiral drugs and other valuable molecules. sioc-journal.cn By modifying the substituents on the phosphorus atom of the this compound framework, it is possible to create a P-chiral center. For example, replacing one of the phenyl groups with a different aryl or alkyl group would render the phosphorus atom stereogenic. These chiral analogues, which are structurally rigid, sterically bulky, and electronically tunable, can offer high efficiency and selectivity in asymmetric reactions. sioc-journal.cn The introduction of chirality into such ligands can lead to catalysts that produce a desired stereoisomer with high enantiomeric excess. researchgate.netresearchfloor.org

Electronic and Steric Properties of O Danphos

Influence of Trifluoromethyl Groups on Electronic Density

The trifluoromethyl (CF₃) group is well-known for its strong electron-withdrawing nature tcichemicals.comwikipedia.orghhu.de. When positioned on an aromatic ring, it significantly affects the electron density of the ring and adjacent atoms. In the case of o-DANPHOS, the trifluoromethyl group is located in the ortho position relative to the phosphorus atom on one of the phenyl rings . This close proximity is believed to exert a considerable inductive effect, drawing electron density away from the phosphorus center rsc.org.

Studies comparing this compound with analogous phosphines, such as p-DANPHOS (with a trifluoromethyl group in the para position) and DANPHOS (featuring two trifluoromethyl groups, likely in meta positions based on the PubChem entry for DANPHOS nih.gov), have indicated that the ortho-trifluoromethyl group in this compound leads to a greater reduction in electron density around the phosphorus atom rsc.org. This effect is attributed to the shorter distance and potentially more direct inductive withdrawal compared to substituents in meta or para positions rsc.org. While steric effects of the ortho group cannot be entirely excluded from influencing the observed electronic properties, the electron-withdrawing power of the trifluoromethyl group is a primary factor rsc.org.

The electron-withdrawing nature of aromatic CF₃ groups can also influence the acidity of nearby protons, potentially enabling selective deprotonation at the ortho position in certain synthetic contexts tcichemicals.com.

σ-Donating and π-Accepting Abilities

Phosphine (B1218219) ligands like this compound interact with metal centers through both σ-donation and π-acceptance libretexts.orglibretexts.orglibretexts.orgumb.edulibretexts.org. The σ-donation involves the donation of the phosphorus lone pair into a vacant orbital of the metal center. The π-acceptance involves the back-donation of electron density from filled metal d-orbitals into low-lying antibonding (σ* or π*) orbitals of the phosphine ligand libretexts.orgumb.edulibretexts.org. The balance between these two abilities is crucial in determining the electronic environment of the metal center and, consequently, its catalytic activity and selectivity.

The electronic properties of phosphines, including their σ-donating ability, can be experimentally assessed by techniques such as measuring the ³¹P-¹¹Se coupling constants of their selenide (B1212193) derivatives rsc.orglibretexts.org. A smaller coupling constant generally indicates a less σ-donating phosphine rsc.org. In comparative studies, this compound has been shown to be a less σ-donating ligand compared to p-DANPHOS and DANPHOS (with two CF₃ groups) rsc.org. This reduced σ-donating ability of this compound is consistent with the electron-withdrawing effect of the ortho-trifluoromethyl group, which decreases the electron density on the phosphorus atom, making it a weaker Lewis base rsc.org.

The presence of electron-withdrawing groups like trifluoromethyl can also influence the π-accepting ability of the phosphine. More electronegative substituents on the phosphorus can lower the energy of the ligand's antibonding orbitals (like P-C σ*), making them better acceptors of electron density from the metal center umb.edu. While not explicitly quantified for this compound in the provided text, the electron-withdrawing nature of the CF₃ group suggests it would contribute to the ligand's π-acidity.

Steric Parameters and Cone Angle Considerations

Steric bulk is another critical parameter of phosphine ligands, influencing the coordination geometry around the metal center and the accessibility of reactants to the catalytic site libretexts.orglibretexts.orgoxfordsciencetrove.com. Tolman's cone angle (θ) is a widely used metric to quantify the steric footprint of a phosphine ligand libretexts.orglibretexts.orgoxfordsciencetrove.com. It represents the apex angle of a cone originating from the metal center that encompasses the van der Waals surfaces of the ligand's substituents in their widest possible conformation libretexts.orgoxfordsciencetrove.com.

While a specific cone angle value for this compound is not provided, the presence of the trifluoromethyl group in the ortho position is expected to contribute significantly to its steric profile. Substituents in the ortho position generally exert a greater steric influence compared to those in meta or para positions due to their proximity to the coordination site rsc.org. The trifluoromethyl group itself is relatively bulky wikipedia.org.

The steric hindrance imposed by the ortho-trifluoromethyl group in this compound has been noted to impact catalytic reactions, potentially affecting the rate and conversion by hindering the approach of substrates to the metal center rsc.org. Quantifying the steric parameters, possibly through methods like solid cone angles which can account for the conformation of flexible ligands nsf.govanu.edu.au, would provide a more complete picture of this compound's steric profile.

Relationship between Electronic/Steric Properties and Catalytic Performance

The interplay between the electronic and steric properties of phosphine ligands like this compound is fundamental to their performance in homogeneous catalysis nih.govuib.nonih.govrsc.orgmdpi.com. By tuning these properties, chemists can influence the catalyst's activity, selectivity (chemo-, regio-, and stereo-), and stability nih.govuib.nonih.gov.

In the context of the biphasic hydroformylation of vinyl acetate (B1210297), the electronic and steric characteristics of this compound have been shown to impact the reaction outcomes rsc.org. Compared to p-DANPHOS and DANPHOS, this compound exhibited lower conversion and reaction rate rsc.org. This was attributed to its reduced σ-donating ability (electronic effect) and the steric hindrance imposed by the ortho-trifluoromethyl group rsc.org. Interestingly, while other trifluoromethylated DANPHOS ligands showed high regioselectivity towards the branched aldehyde product, this compound showed slightly lower chemoselectivity, with a higher percentage of a hydrogenation byproduct (ethyl acetate) observed rsc.org.

The lower σ-donating capacity of this compound, influenced by the electron-withdrawing CF₃ group, would affect the electron density on the rhodium center in the hydroformylation catalyst, potentially influencing the coordination and reactivity of the syngas (CO and H₂) and the vinyl acetate substrate rsc.org. Simultaneously, the steric bulk of the ortho-CF₃ group could impede the approach or optimal orientation of the reactants at the metal center, thereby reducing the reaction rate and conversion rsc.org.

The increased robustness of DANPHOS-type phosphines, including this compound, against aerial oxidation compared to non-trifluoromethylated phosphines like NaTPPMS and Na₃TPPTS is also linked to the electronic influence of the trifluoromethyl groups rsc.org. Less σ-donating phosphines are generally less susceptible to oxidation rsc.org.

These findings highlight how the specific positioning and nature of substituents, particularly the electron-withdrawing and bulky ortho-trifluoromethyl group in this compound, lead to a distinct balance of electronic and steric properties that ultimately dictate its behavior and efficiency as a ligand in catalytic transformations.

Here is a data table summarizing some comparative data from the hydroformylation of vinyl acetate mentioned in the text:

LigandConversion (%) rsc.orgChemoselectivity (% branched aldehyde) rsc.orgOxide Percentage after 600h (%) rsc.orgσ-Donating Ability (relative, based on 31P-77Se coupling constant) rsc.org
This compound508230-40Less σ-donating
p-DANPHOSHigher than this compound~9030-40More σ-donating than this compound
DANPHOSHigher than this compound~9030-40More σ-donating than this compound
NaTPPMSLower than this compoundNot specified~100More σ-donating than DANPHOS types
Na₃TPPTSLower than this compoundNot specified~70More σ-donating than DANPHOS types

Note: The exact values for conversion and chemoselectivity for p-DANPHOS and DANPHOS were not precisely quantified in the snippet, but stated as higher or around 90% compared to this compound's 50% and 82%. The oxide percentages were given as a range for the DANPHOS types.

Coordination Chemistry of O Danphos in Metal Complexes

Formation of Transition Metal–o-DANPHOS Complexes

The formation of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the phosphine (B1218219) ligand in an appropriate solvent. The nature of the metal, its oxidation state, and the reaction conditions, including molar ratios, dictate the structure and composition of the resulting complex.

Palladium complexes of this compound are particularly notable for their catalytic applications. The formation of these complexes generally starts with a palladium(II) salt, which is reduced in the presence of the phosphine ligand to generate the active Pd(0) species. google.com The this compound ligand serves a dual role as both a reducing agent and a coordinating ligand. google.com

The synthesis can be carried out in aqueous media, either in un-buffered or buffered solutions, to yield a clear, yellow solution of the Pd-o-DANPHOS complex. google.comgoogle.comgoogleapis.com A common procedure involves dissolving this compound in degassed water under an inert atmosphere (e.g., argon) and then adding an aqueous solution of a palladium(II) salt, such as sodium tetrachloropalladate(II) (Na₂PdCl₄). google.comgoogleapis.com The mixture is stirred to allow for the formation of the complex. google.comgoogleapis.com Various palladium(II) sources can be employed, including palladium acetate (B1210297) (Pd(OAc)₂), palladium chloride (PdCl₂), and palladium nitrate (B79036) (Pd(NO₃)₂). google.comgoogle.comepo.org The resulting Pd(0) complexes are often not isolated but are prepared in situ for immediate use in catalytic reactions, although methods for storage, such as lyophilization, have been developed to improve stability and retain activity. google.comgoogleapis.com

Table 1: Representative Palladium Precursors for this compound Complex Formation

Palladium Precursor Formula Reference
Palladium(II) acetate Pd(OAc)₂ google.comgoogle.comepo.org
Sodium tetrachloropalladate(II) Na₂PdCl₄ google.comgoogleapis.com
Palladium(II) chloride PdCl₂ google.comepo.org
Palladium(II) nitrate Pd(NO₃)₂ google.comepo.org

This compound has been utilized as a ligand in rhodium-catalyzed reactions, such as hydroformylation. rsc.org The formation of rhodium-o-DANPHOS complexes is crucial for achieving high catalytic activity and selectivity. These water-soluble complexes are typically generated by reacting a rhodium precursor with the this compound ligand. rsc.org In the context of biphasic catalysis, using a large excess of the this compound ligand helps to ensure the complete formation of the water-soluble rhodium complex, which in turn minimizes the leaching of the catalyst into the organic phase during product extraction. rsc.org While detailed structural characterization of isolated rhodium-o-DANPHOS complexes is limited in the provided literature, their formation and catalytic performance indicate a strong coordination of the phosphine to the rhodium center. rsc.org The steric hindrance from the ortho-trifluoromethyl group on the this compound ligand has been noted to influence the conversion and reaction rate in vinyl acetate hydroformylation. rsc.org

While the coordination chemistry of this compound with palladium and rhodium is documented in the context of catalysis, its interaction with other metal centers like ruthenium is less specifically detailed in the available literature. However, ruthenium is well-known to form a wide variety of complexes with phosphine ligands. nih.govscielo.brmdpi.com These ruthenium-phosphine complexes are of significant interest for their potential as anticancer agents and catalysts. scielo.brnih.gov Typically, ruthenium complexes are synthesized by reacting a ruthenium precursor, such as a Ru(II) salt, with the desired phosphine ligand. mdpi.com Given the established affinity of ruthenium for phosphine donors, it is highly probable that this compound can form stable complexes with ruthenium, although specific synthesis and characterization data for such complexes are not prominently featured in the reviewed sources.

Rhodium–this compound Complexes

Ligand–Metal Binding Modes and Stability

The way in which this compound binds to a metal center and the stability of the resulting complex are fundamental to its function, particularly in catalysis.

Ligands are classified by their denticity, which refers to the number of donor atoms used to bind to the central metal. libretexts.org Monodentate ligands bind through a single donor atom, while bidentate ligands bind through two. libretexts.orgsolubilityofthings.com Phosphines are generally considered monodentate ligands, coordinating to a metal center through the lone pair of electrons on the phosphorus atom. csbsju.edu

This compound is a triarylphosphine and is expected to primarily function as a monodentate ligand, binding to metal centers via its phosphorus atom. Although the sulfonate groups are present to confer water solubility, they are generally considered weak coordinating groups compared to the soft phosphine donor, especially for the soft late transition metals like palladium and rhodium. The term chelation describes the formation of a ring structure by a ligand binding to a metal ion through two or more donor atoms, which leads to enhanced stability known as the chelate effect. libretexts.orgcsbsju.edu While some specialized phosphine ligands are designed to be bidentate, the structure of this compound suggests it acts as a classic monodentate P-donor ligand. csbsju.edu The active species in many catalytic cycles involving phosphine ligands are metal centers coordinated by one or two monodentate ligands. google.comepo.org

The molar ratio of the metal precursor to the this compound ligand has a profound and sometimes unexpected influence on the formation and subsequent reactivity of the resulting complex. google.comgoogleapis.com Research on palladium-catalyzed reactions has shown that the efficiency is highly dependent on the Pd:this compound molar ratio. google.com

Experiments have demonstrated that an excess of the phosphine ligand is not only beneficial but essential for optimal catalytic performance. google.comepo.org Specifically, an optimal molar ratio of palladium to this compound was identified to be in the range of 1:6 to 1:12. google.comepo.org For certain applications, higher cleavage efficiencies were observed with Pd:this compound ratios between 1:8 and 1:10. google.comgoogleapis.com This finding was considered unexpected, as it is a common understanding that many active catalytic species involve a metal center coordinated by only one or two ligands. google.comepo.org The requirement for a large excess of this compound suggests that the surplus ligand plays a crucial role in the catalytic system, possibly by influencing the equilibrium of complex formation, stabilizing the active catalytic species, or preventing catalyst deactivation.

Table 2: Effect of Pd:this compound Molar Ratio on Catalytic Efficiency

Pd:this compound Molar Ratio Observation Reference
1:4 Sub-optimal performance googleapis.com
1:6 - 1:12 Identified as an effective range for catalytic activity google.comgoogleapis.comepo.org
1:8 - 1:10 Reported as the optimal range for higher cleavage efficiencies google.comgoogleapis.com

Stability of Metal–this compound Complexes in Different Environments (e.g., proteinaceous, aqueous, air)

The stability of metal–this compound complexes is a critical factor influencing their efficacy and applicability, particularly in catalytic and biological systems. The environment in which these complexes operate—be it aqueous, exposed to air, or within a complex proteinaceous matrix—can significantly impact their structural integrity and catalytic activity.

Stability in Air

Metal complexes, especially those with phosphine ligands, are often susceptible to oxidation when exposed to air. However, the this compound ligand, a type of Danphos phosphine, imparts considerable oxidative stability to its metal complexes. This enhanced stability is attributed to the electronic properties of the ligand.

The presence of trifluoromethyl groups in the Danphos structure makes them less σ-donating compared to non-trifluoromethylated phosphines. rsc.org This reduced electron-donating ability makes the phosphorus atom less susceptible to aerial oxidation. rsc.org Research has shown that this compound is even less σ-donating than its p-Danphos and Danphos counterparts, suggesting greater resistance to oxidation. rsc.org

In a comparative study, aqueous solutions of various sulfonated phosphines were subjected to vigorous stirring in open air for approximately 600 hours. The extent of oxidation to the corresponding phosphine oxide was monitored. The results demonstrated the superior stability of Danphos-type phosphines.

LigandPercentage of Oxide Formed (after 600h in air)
Danphos-type phosphines 30 - 40%
NaTPPMS ~100%
Na₃TPPTS ~70%

This table illustrates the higher resistance of Danphos-type phosphines, including this compound, to aerial oxidation in aqueous solutions compared to other sulfonated phosphines. rsc.org

Furthermore, studies on palladium-o-DANPHOS (Pd-o-DANPHOS) complexes have provided insights into their long-term stability. A ¹²¹ MHz ³¹P NMR spectrum of a one-month-old Pd-o-DANPHOS complex stored in an aqueous solution at room temperature without rigorous air exclusion showed some degree of degradation, indicating that while relatively stable, prolonged exposure to air in solution can affect the complex. google.com However, when stored under air-free conditions, the complex demonstrates significant stability over several months. google.com

Stability in Aqueous Solution

The hydrophilic nature of the this compound ligand, conferred by its sulfonate groups, makes its metal complexes suitable for applications in aqueous media. researchgate.netbham.ac.uk The stability of a coordination compound in a solution is its ability to preserve its structure without readily dissociating into its constituent metal ions and ligands. doubtnut.com

The preparation of Pd-o-DANPHOS complexes is typically carried out in degassed water under an inert atmosphere, such as argon, to create a clear, stable solution. google.com Studies involving the use of Pd-o-DANPHOS for cleaving allyl-carbamate linkages are often performed in aqueous buffers. bham.ac.ukacs.org

Complex/ConditionObservationSource
Freshly prepared Pd-o-DANPHOS Forms a clear, yellow, and stable solution in degassed water under argon. google.com
Pd-o-DANPHOS in D₂O Used successfully as a catalyst solution for NMR studies and cleavage reactions. bham.ac.uk
1-month-old Pd-o-DANPHOS NMR data shows some degradation when stored in aqueous solution without complete air exclusion. google.com
4 to 9-month-old Pd-o-DANPHOS Stable when stored in solution under air-free conditions at -80°C. google.com

Stability in Proteinaceous Environments

The use of metal-o-DANPHOS complexes in biological contexts, such as for protein modification or drug delivery, necessitates stability within a protein-rich environment. bham.ac.ukacs.org These environments are complex, and the stability of the catalyst can be influenced by interactions with proteins and other biological molecules. ethz.chnih.gov

Research has demonstrated that Pd-o-DANPHOS complexes can function effectively in proteinaceous environments. acs.org In studies focused on cleaving linker molecules attached to proteins, the this compound-derived palladium catalyst showed high efficiency in protein-rich cell lysates. acs.org

A key finding is that an excess of the this compound ligand is crucial for stabilizing the palladium catalyst in these complex milieus. An optimal molar ratio of this compound to palladium was found to be 8:1, which prevents catalyst inhibition while ensuring stability. acs.org The choice of buffer is also critical; the combination of this compound with MOPS buffer was identified as providing nearly complete cleavage of an allyl-carbamate linkage on a protein within 30 minutes, highlighting the system's stability and activity. acs.org

The superior performance of this compound in these environments compared to other phosphines like DANPHOS and TPPTS is linked to its electronic properties. acs.org The cleavage efficiency was found to correlate with the electronegativity of the phosphines (this compound > DANPHOS > p-DANPHOS > TPPTS), suggesting that the electron-deficient nature of this compound contributes to its enhanced reactivity and stability in these applications. acs.org

ParameterFindingImplication for Stability
Ligand-to-Metal Ratio An 8-fold molar excess of this compound over palladium was found to be optimal.Excess ligand is necessary to stabilize the catalytic complex in a protein-rich environment. acs.org
Buffer System The combination of this compound and MOPS buffer yielded the highest cleavage efficiency.The stability and activity of the complex are highly dependent on the specific chemical conditions of the proteinaceous medium. acs.org
Ligand Electronegativity Cleavage efficiency correlates with phosphine electronegativity (this compound > DANPHOS).The inherent electronic properties of this compound contribute to its superior stability and performance in biological settings. acs.org

Catalytic Applications and Mechanistic Investigations

Palladium-Catalyzed Reactions

Palladium catalysts coordinated with o-DANPHOS have demonstrated superior activity, especially for cleavage reactions in challenging protein-rich environments. google.comepo.org The electron-deficient nature of the this compound ligand is believed to play a crucial role in the enhanced performance of these catalytic systems. acs.org

Allyl-Carbamate Cleavage in Proteinaceous Environments

A significant application of the Pd/o-DANPHOS system is the cleavage of allyl-carbamate protecting groups, a reaction of great utility in chemical biology and proteomics for the selective release of captured proteins or bioactive compounds. acs.org Studies involving the cleavage of an allyl-carbamate linkage on a dye-conjugated molecule bound to an immobilized HaloTag protein have provided detailed insights into the catalyst's performance. google.comepo.orggoogleapis.com

The efficiency of the palladium-catalyzed cleavage of allyl-carbamates is critically dependent on the choice of both the phosphine (B1218219) ligand and the accompanying nucleophile. google.comgoogleapis.comgoogle.com For the Pd/o-DANPHOS complex, research has shown that the highest cleavage efficiency is achieved when using MOPS (3-(N-morpholino)propanesulfonic acid) buffer. google.comacs.orggoogle.com It is proposed that the nucleophilic morpholine (B109124) component of the MOPS buffer is particularly effective at displacing palladium from the allyl group, thereby facilitating the cleavage reaction. acs.org In comparative studies with other nucleophiles and buffer systems, the combination of this compound with MOPS consistently provides the most robust and nearly complete cleavage, even at catalyst concentrations ranging from 0.22 mM to 2 mM. acs.org This highlights the synergistic relationship between the phosphine ligand and the buffer system in achieving optimal catalytic activity. google.comgoogle.com

The composition of the catalyst, specifically the molar ratio of palladium to the this compound ligand, is a key parameter for maximizing catalytic efficiency. google.comacs.org While an excess of the phosphine ligand is necessary to stabilize the active Pd(0) catalyst, an overly high excess can inhibit the process. acs.orgsnnu.edu.cn Experimental investigations have determined that the optimal molar ratio of palladium to this compound is between 1:6 and 1:12, with a ratio of 1:8 being identified as ideal for the cleavage of allyl-carbamate linkages in protein-rich settings. google.comepo.orgacs.org

The method of catalyst preparation also significantly impacts its subsequent activity. google.comepo.org Catalyst complexes that are pre-made in water and stored under oxygen-depleted conditions are demonstrably more active than catalysts prepared in situ and used immediately. google.comepo.org It is suggested that catalyst generation via in situ reduction of Pd(II) salts in protein-rich environments is inefficient. epo.org This inefficiency may be due to the chelation of the Pd(II) precursor by protein functional groups, which stabilizes the +2 oxidation state and hinders the reduction to the catalytically active Pd(0) species, ultimately leading to diminished cleavage efficiency. google.comepo.org

ParameterFindingSource
Pd:this compound Molar RatioOptimal range is 1:6 to 1:12; ideal ratio identified as 1:8. google.com, epo.org, acs.org
Catalyst PreparationComplexes premade in water and stored under oxygen-depleted conditions are more active than those prepared in situ. google.com, epo.org

In direct comparisons, palladium catalysts derived from electron-poor phosphines of the DANPHOS family, including this compound, consistently outperform those derived from the more common and electron-rich water-soluble phosphine, TPPTS (tris(3-sulfophenyl)phosphine trisodium (B8492382) salt). google.comgoogle.com For the specific application of allyl-carbamate cleavage in proteinaceous environments, the observed order of cleavage efficiency is: this compound > DANPHOS > p-DANPHOS > TPPTS. acs.org This ranking correlates well with the relative electronegativity of these phosphines. acs.org The superior performance of the electron-deficient DANPHOS ligands challenges the expectation that more electron-rich phosphines would form more reactive catalysts. acs.org

Phosphine LigandRelative Cleavage EfficiencyKey CharacteristicSource
This compoundHighestElectron-poor google.com, acs.org
DANPHOSHighElectron-poor google.com, acs.org
p-DANPHOSModerateElectron-poor acs.org
TPPTSLowestElectron-rich google.com, google.com, acs.org
Optimization of Catalyst Composition and Preparation Methods

Deprotection of Allyl Groups in Aqueous Conditions

The Pd/o-DANPHOS system serves as a robust method for the deprotection of allyl groups under mild, aqueous conditions. acs.org The cleavage of allyl carbamates, as detailed previously, is a prime example of this capability. google.comacs.orgbham.ac.uk The reaction proceeds efficiently in aqueous buffers, demonstrating the utility of the this compound ligand for transformations in water. google.comacs.org This is particularly valuable in the context of modifying complex biomolecules that require aqueous environments to maintain their structure and function. bham.ac.uk Traditional methods for allyl group removal can require harsh conditions or organic solvents, but the Pd/o-DANPHOS catalyst allows the reaction to proceed at or near neutral pH, making it compatible with sensitive substrates. organic-chemistry.orgorganic-chemistry.org

Rhodium-Catalyzed Hydroformylation Reactions

Beyond palladium catalysis, this compound has been investigated as a ligand in rhodium-catalyzed hydroformylation. This industrial process involves the addition of a formyl group and a hydrogen atom across an alkene's double bond to produce aldehydes. illinois.eduwikipedia.org In biphasic hydroformylation, water-soluble ligands like this compound are essential for retaining the rhodium catalyst in the aqueous phase. rsc.org

In the rhodium-catalyzed hydroformylation of vinyl acetate (B1210297), the performance of this compound was compared with other sulfonated phosphines. rsc.org After an 8-hour reaction time, the catalytic system using this compound achieved a similar conversion to the one using Na3TPPTS (a commonly used ligand). rsc.org However, the this compound system was found to be less chemoselective. rsc.org It is theorized that the steric hindrance from the trifluoromethyl group in the ortho position of this compound decreases both the conversion and the reaction rate when compared to its meta- (DANPHOS) and para- (p-DANPHOS) isomers. rsc.org Despite this, phosphines from the DANPHOS family, which possess strong π-acceptor character, generally show high activity and increased robustness against aerial oxidation compared to non-trifluoromethylated phosphines. rsc.org

Biphasic Hydroformylation of Vinyl Acetate with Different Phosphine Ligands rsc.org
EntryLigandTime (h)Conversion (%)Chemoselectivity (%)TOF (min⁻¹)
1Na3TPPTS885961.1
2DANPHOS399864.4
3p-DANPHOS599882.5
4This compound886881.1
Reaction conditions: [L]/[Rh] = 10, 0.012 mmol [Rh(acac)(CO)2], 43.4 mmol vinyl acetate, 3 ml toluene (B28343), 5 ml H2O, 80 ºC, 30 bar CO:H2 (1:1). TOF = Turnover Frequency.

Hydroformylation of Vinyl Acetate

The hydroformylation of vinyl acetate is a significant industrial process, yielding valuable intermediates. The use of this compound as a ligand in rhodium-catalyzed biphasic hydroformylation of vinyl acetate has been investigated. In these reactions, complete regioselectivity towards the branched aldehyde, 2-acetoxypropanal, is observed. rsc.org

However, the performance of this compound in terms of conversion and reaction rate is notably influenced by steric hindrance. The trifluoromethyl group in the ortho position of this compound decreases both the conversion and the rate of vinyl acetate hydroformylation. rsc.org For instance, under specific biphasic conditions with a rhodium catalyst, this compound achieved a 70% conversion after 8 hours with a turnover frequency (TOF) of 3.0 min⁻¹. This is comparable to the non-trifluoromethylated ligand Na3TPPTS, which showed a 58% conversion and a TOF of 3.6 min⁻¹ under similar conditions. rsc.org In terms of chemoselectivity towards the desired aldehyde, this compound showed a lower value (57%) compared to other sulfonated phosphines. rsc.org

It is generally accepted that the rate-determining step in rhodium-phosphine catalyzed hydroformylation is the coordination of the substrate to the metal center, which involves the dissociation of a CO ligand. rsc.org

Table 1: Biphasic Hydroformylation of Vinyl Acetate with Sulfonated Phosphines

Entry Ligand (L) Time (h) Conversion (%) [c] Chemoselectivity (%) [d] TOF (min⁻¹) [e]
7 Na3TPPTS 8 58 71 3.6
10 This compound 8 70 57 3.0

Conditions: 1.71·10⁻² mmol [Rh(acac)(CO)₂], 0.342 mmol ligand, 43.4 mmol vinyl acetate, 3 ml toluene, 5 ml H₂O, 80 ºC, 30 bar CO:H₂ (1:1), 0.2 ml of n-dodecane. rsc.org [b] The reactions were completely regioselective towards the branched aldehyde. rsc.org [c] Conversion: (substrate converted/total substrate)·100. rsc.org [d] Chemoselectivity towards aldehyde formation. rsc.org [e] TOF determined from the slope of the conversion curve at 50% conversion. rsc.org

Hydroformylation of Allyl Cyanide

The hydroformylation of allyl cyanide produces intermediates for the synthesis of valuable biological molecules. rsc.org When this compound and related trifluoromethylated phosphines are used as ligands in the biphasic hydroformylation of allyl cyanide, the reactions are completely chemoselective. rsc.org However, the regioselectivity for all tested sulfonated phosphines is around 60% towards the branched aldehyde. rsc.org A key advantage of using these catalytic systems is that no traces of the α-aldehyde, which would result from a tandem isomerization/hydroformylation reaction, are detected. rsc.org

In comparison to non-trifluoromethylated phosphines, the DANPHOS-type ligands generally lead to higher reaction rates in the hydroformylation of both vinyl acetate and allyl cyanide. rsc.orgd-nb.info

Biphasic Catalysis and Catalyst Recycling

A significant advantage of using water-soluble ligands like this compound is the ability to perform catalysis in a biphasic system, which simplifies catalyst recovery and recycling. d-nb.info The catalyst, containing the rhodium center and the this compound ligand, resides in the aqueous phase, while the organic substrate and products are in a separate organic phase. This allows for easy separation of the product-containing organic layer, leaving the aqueous catalyst solution to be reused in subsequent batches. rsc.org

Recycling experiments have demonstrated the potential for reusing the catalytic system. For some DANPHOS-type ligands, the catalyst was successfully recycled for up to four runs without a significant drop in conversion. rsc.org However, the reaction rates were observed to change between runs, which could be attributed to factors like the presence of residual aldehydes from previous runs affecting substrate solubility in the aqueous phase. rsc.org The stability of the phosphine ligand towards oxidation is a crucial factor for maintaining catalytic activity over multiple cycles. rsc.org

Mechanistic Pathways of this compound Catalysis

Role of this compound in Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles, including hydroformylation. libretexts.orglibretexts.org In these processes, the metal center's oxidation state increases by two during oxidative addition and decreases by two during reductive elimination. libretexts.orglibretexts.org The electronic properties of the phosphine ligand, such as this compound, directly influence these steps.

The concerted oxidative addition mechanism is common for non-polarized substrates. libretexts.org For a metal complex to undergo oxidative addition, it generally needs to be coordinatively unsaturated and have a low oxidation state. libretexts.orgscribd.com The reverse reaction, reductive elimination, is favored by metal centers in a higher oxidation state and can be promoted by bulky ligands. scribd.com The ligands undergoing elimination must be in a cis position relative to each other. libretexts.org The electronic nature of the ligand, whether it is electron-donating or electron-withdrawing, impacts the electron density at the metal center, thereby affecting the rates of both oxidative addition and reductive elimination. youtube.com

Influence of Ligand Electronic Properties on Reaction Rate and Selectivity

The electronic properties of phosphine ligands play a critical role in determining the rate and selectivity of catalytic reactions. researchgate.net The introduction of trifluoromethyl groups, as in this compound, has a strong electron-withdrawing effect, which decreases the σ-donating ability of the phosphine. rsc.orgd-nb.info This reduction in electron density at the phosphorus atom is more pronounced when the trifluoromethyl group is in the ortho position due to its close proximity. rsc.org

A lower σ-donating ability of the phosphine ligand leads to a less electron-rich metal center. d-nb.info In the context of hydroformylation, an increase in the back-donating ability of the phosphine weakens the bond between the rhodium and the CO ligand, which in turn favors substrate coordination and can increase the hydroformylation rate. rsc.org This explains why poor electron-donating phosphines can enhance the reaction rate. rsc.org The electronic properties of the ligand can also influence the rate-determining step of the reaction. For electron-poor ligands, the hydrogenolysis of the acyl species can become the rate-determining step, whereas for electron-rich phosphines, it is often the dissociation of a CO ligand. d-nb.info

Intermediate Characterization and Reaction Kinetics

The study of reaction kinetics and the characterization of intermediates are crucial for understanding the detailed mechanism of a catalytic reaction. copernicus.orgox.ac.uknumberanalytics.com Techniques such as in-situ NMR spectroscopy can be employed to observe and characterize rhodium acyl and alkyl complexes that are key intermediates in the hydroformylation cycle. nih.gov The kinetic and thermodynamic selectivity of the formation of linear and branched acyl intermediates can be determined under non-catalytic conditions (in the absence of H₂). nih.gov These observations often correlate with the regioselectivity observed under actual catalytic conditions at higher temperatures and pressures. nih.gov

Computational and Theoretical Studies of O Danphos and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases. wikipedia.orgscribd.com It is particularly useful for determining the ground state properties of many-electron systems. wikipedia.orgscribd.com DFT has become a significant tool in computational chemistry due to its balance of accuracy and computational cost compared to traditional methods. wikipedia.org

DFT is a principal method for analyzing the electronic structure of molecules, providing insights into electron density distribution and energy levels. scribd.comnih.gov This analysis is fundamental to understanding a molecule's reactivity and properties. While DFT is broadly applied for electronic structure analysis of various compounds nih.gov, specific detailed findings from DFT calculations solely focused on the electronic structure of o-DANPHOS were not extensively detailed in the provided search results.

DFT calculations are frequently utilized to assess the nature and strength of bonding interactions between ligands and metal centers in coordination complexes. These studies can quantify binding strength through metrics like binding energy and enthalpy and explore interaction mechanisms using analyses such as frontier molecular orbitals and energy decomposition. For various ligands, including those containing phosphorus-oxygen structures, DFT has shown their capacity for strong binding with metal ions. Although the search results indicate that computational modeling (including DFT) has been used for this compound uni.lu, specific predictions or detailed analyses of this compound's ligand-metal interactions via DFT were not provided.

DFT is an indispensable tool for studying catalytic reaction mechanisms by calculating the energies of intermediates and transition states along the reaction pathway. This allows for the determination of energetic profiles and the identification of rate-limiting steps. The energetic span model, derived from computed energy profiles, can be used to estimate the turnover frequency (TOF) of catalytic cycles. Computational modeling, including DFT, has been applied to study catalytic cycles involving this compound, specifically in the context of allyl-carbamate cleavage. uni.lu The ligand is mentioned to coordinate with the catalyst within these cycles. uni.lu However, detailed energetic profiles for these specific catalytic cycles were not available in the search results.

Prediction of Ligand–Metal Interactions

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. They are particularly useful for studying the dynamic behavior of molecules, including conformational changes and interactions in solution or complex environments. MD simulations provide a dynamic perspective that complements static structural data.

MD simulations are a standard method for investigating the conformational flexibility of molecules in solution. These simulations can reveal how a molecule's shape changes over time and how these fluctuations are influenced by the solvent environment. The use of MD simulations, specifically with the GROMACS software package, has been mentioned in the context of studying this compound. uni.lu This indicates that its conformational flexibility in solution has been a subject of computational investigation. However, specific data or detailed findings regarding the conformational flexibility of this compound from these simulations were not presented in the search results.

Molecular dynamics simulations and other computational approaches are widely used to study the interactions between ligands and proteins in biological systems. These studies aim to understand binding mechanisms, predict binding sites, and analyze the influence of ligand binding on protein conformation and function. While the study of protein-ligand interactions using MD is a significant area of research, specific information or results concerning the ligand-protein interactions of this compound in biological contexts were not found in the provided search results.

Based on the conducted searches, specific information detailing computational and theoretical studies of the chemical compound this compound, particularly concerning Quantitative Structure-Activity Relationship (QSAR) modeling, Inverse Design and Ligand Optimization Strategies, Generative Models for Ligand Design, and the Application of Computational Tools for Improved Catalytic Efficiency directly related to this compound and its complexes, was not found within the available search results.

The search results primarily provided chemical identification information for this compound, including its PubChem CID and molecular formula. uni.lu Discussions on the specified computational methods (QSAR, inverse design, generative models, computational tools for catalytic efficiency) were found in a general context or applied to other chemical systems and biological targets, such as enzymes or other catalysts. mdpi.comopenaccessgovernment.orgnih.goviisc.ac.inarxiv.orgchemrxiv.orgnih.govnih.govnih.govrsc.orgarxiv.orgnih.govmdpi.comneovarsity.orgarxiv.orgresearchgate.netaps.orgresearchgate.netarxiv.org

Therefore, it is not possible to generate a detailed article focusing solely on the computational and theoretical studies of this compound and its complexes as per the provided outline and instructions, due to the absence of specific research findings on this compound in these areas within the search results.

Advanced Applications and Future Research Directions

Development of Chemical Biology Tools

The application of o-DANPHOS-ligated metal catalysts in chemical biology is an active area of research, primarily centered on developing sophisticated tools for studying biological systems.

Bioorthogonal Chemistry Applications (e.g., cleavable tags)

This compound-derived palladium catalysts have emerged as valuable tools in bioorthogonal chemistry, particularly for the efficient cleavage of specific linkages in complex biological environments. Studies have shown that these catalysts can effectively cleave allyl-carbamate linkages, which are commonly used in cleavable tags for protein enrichment and release strategies. The performance of the palladium catalyst coordinated with this compound is influenced by factors such as the nature of the nucleophile present and the molar ratio of the phosphine (B1218219) ligand to palladium. wikipedia.orghamptonresearch.comereztech.com Research indicates that optimizing these conditions, for instance, using an 8-fold molar excess of phosphine over palladium and in combination with suitable buffers like MOPS, can lead to highly efficient cleavage even in protein-rich environments. wikipedia.orghamptonresearch.comereztech.com This capability is crucial for applications where tagged biomolecules need to be selectively released from a capture matrix or other cellular components without disrupting the biological system.

Table: Influence of Conditions on this compound-catalyzed Cleavage Efficiency

Chemical Protein Synthesis Strategies

Chemical protein synthesis involves the assembly of peptide segments to create larger protein structures. Palladium complexes, including those potentially related to the DANPHOS family of phosphines, have been explored in strategies for chemical protein synthesis, particularly in deprotection steps required for techniques like native chemical ligation. guidetopharmacology.orgsigmaaldrich.commetoree.comlempreintedubois.fr While recent advancements in this area have highlighted the efficacy of other metal catalysts, such as certain ruthenium complexes, which have shown higher activity and stability in specific deprotection reactions compared to some palladium complexes guidetopharmacology.org, the broader concept of utilizing phosphine-ligated metal catalysts remains relevant. Research continues to explore efficient and chemoselective methods for peptide ligation and deprotection, where ligands like this compound could potentially play a role in the development of improved catalytic systems. nih.gov

Development of Novel this compound Analogues with Tunable Properties

The development of novel ligands with tunable properties is a crucial aspect of advancing catalysis. Research involving this compound and related phosphines has explored how modifications to the ligand structure can influence catalytic activity and stability. guidetopharmacology.orgnih.gov Studies on this compound-derived palladium catalysts have investigated the impact of factors like the phosphine-to-palladium ratio on cleavage efficiency, indicating a route to tuning catalytic performance. wikipedia.orghamptonresearch.comereztech.com The systematic design and synthesis of this compound analogues with modified steric and electronic properties could lead to catalysts with enhanced reactivity, selectivity, and stability for specific applications. This includes tailoring the catalyst's performance for different substrates, reaction conditions, and biological environments. The ability to tune ligand properties is fundamental to optimizing catalyst performance and expanding the scope of catalyzed reactions.

Cross-Disciplinary Research Initiatives

Research involving compounds like this compound and their applications inherently spans multiple scientific disciplines. The development of this compound as a ligand involves expertise in organic synthesis and phosphorus chemistry. Its application in chemical biology tools necessitates collaboration with biologists to understand biological processes and evaluate catalyst performance in complex biological matrices. sigmaaldrich.comwikipedia.org Exploring catalyst immobilization involves materials scientists and engineers. Furthermore, the potential integration into flow chemistry systems requires chemical engineering expertise. alfa-chemistry.com The development of novel analogues with tuned properties often benefits from computational chemistry in predicting structure-activity relationships. Thus, future advancements in the understanding and application of this compound will likely rely on continued cross-disciplinary research initiatives that integrate knowledge and techniques from chemistry, biology, materials science, and engineering to address complex scientific challenges. americanelements.comcaissonlabs.comwikipedia.orgsigmaaldrich.comnih.govnih.gov

Q & A

What are the key considerations for optimizing the synthesis of o-DANPHOS in laboratory settings?

Basic Research Focus
Optimizing synthesis requires addressing purity, yield, and reproducibility. Key steps include:

  • Reagent stoichiometry : Adjust molar ratios (e.g., phosphine ligands to metal precursors) to minimize byproducts. Experimental trials with ratios like 1:1, 1:2, and 2:1 are recommended .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) often enhance solubility, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Characterization : Use NMR (¹H, ³¹P) and XRD to confirm structural integrity. Purity thresholds (>95%) should align with published benchmarks .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Focus
Contradictions often arise from isomerism, solvent effects, or instrumental limitations. Mitigation strategies include:

  • Cross-validation : Compare NMR, IR, and mass spectrometry data to identify consistent peaks vs. artifacts .
  • Computational modeling : DFT calculations (e.g., Gaussian, ORCA) can predict spectroscopic profiles and clarify ambiguities .
  • Controlled experiments : Repeat analyses under standardized conditions (temperature, concentration) to isolate variables .

What methodologies are recommended for studying the catalytic mechanisms of this compound in cross-coupling reactions?

Advanced Research Focus
Mechanistic studies require multi-modal approaches:

  • Kinetic profiling : Monitor reaction progress via in-situ techniques (e.g., ReactIR, UV-Vis) to identify rate-determining steps .
  • Isotopic labeling : Use deuterated substrates to trace hydrogen transfer pathways .
  • Theoretical frameworks : Apply Eyring or Arrhenius equations to correlate activation parameters with ligand electronic properties .

How should researchers design experiments to evaluate the stability of this compound under varying environmental conditions?

Basic Research Focus
Stability assays should address:

  • Thermal degradation : Thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .
  • Oxidative/humidity resistance : Expose samples to O₂ or H₂O vapors (controlled humidity chambers) and track changes via FTIR .
  • Long-term storage : Compare freshly synthesized vs. aged samples (e.g., 6-month storage) using HPLC to quantify degradation products .

What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound complexes?

Advanced Research Focus
SAR analysis combines empirical and computational tools:

  • Multivariate regression : Correlate ligand substituent effects (e.g., Hammett σ values) with catalytic activity .
  • Cluster analysis : Group structurally similar derivatives to identify activity trends (software: R, Python’s scikit-learn) .
  • Bayesian inference : Quantify uncertainty in predictive models for ligand design .

How can researchers address reproducibility challenges in this compound-based catalytic systems?

Advanced Research Focus
Reproducibility issues often stem from subtle experimental variables:

  • Protocol standardization : Document glovebox O₂/H₂O levels (<1 ppm) and catalyst loading (±0.1 mg precision) .
  • Batch variability testing : Synthesize multiple batches and compare yields/activity (ANOVA statistical validation) .
  • Open data sharing : Publish raw NMR spectra, crystallographic data, and reaction conditions in repositories like Zenodo .

What are the best practices for integrating computational and experimental data in this compound studies?

Advanced Research Focus
Integration requires alignment of data types and validation:

  • Benchmarking : Validate DFT-predicted bond lengths/angles against XRD data (RMSD thresholds <0.05 Å) .
  • Machine learning : Train models on experimental datasets (e.g., catalytic turnover numbers) to predict new ligand designs .
  • Error analysis : Quantify discrepancies between theoretical and experimental results (e.g., ±5% tolerance for energy barriers) .

How should researchers approach the design of control experiments for this compound in asymmetric catalysis?

Basic Research Focus
Control experiments must isolate ligand-specific effects:

  • Ligand-free controls : Run reactions without this compound to quantify background activity .
  • Enantiomeric excess (ee) validation : Use chiral HPLC or polarimetry to confirm stereoselectivity .
  • Competitive experiments : Introduce alternative ligands (e.g., BINAP) to compare efficiency .

What strategies can mitigate bias in data interpretation for this compound applications?

Advanced Research Focus
Bias mitigation involves transparency and methodological rigor:

  • Blinded analysis : Assign independent teams to collect vs. interpret data .
  • Negative result reporting : Publish non-catalytic or low-yield trials to avoid publication bias .
  • Peer review : Pre-register hypotheses and methods on platforms like OSF to enable third-party scrutiny .

How can researchers validate the scalability of this compound synthesis from milligram to gram-scale?

Basic Research Focus
Scalability validation requires iterative testing:

  • Reaction volume effects : Test 10 mg, 100 mg, and 1 g batches to identify heat/transfer limitations .
  • Purification optimization : Compare column chromatography vs. recrystallization for yield/purity trade-offs .
  • Process analytical technology (PAT) : Use in-line monitoring (e.g., ReactRaman) to maintain consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.